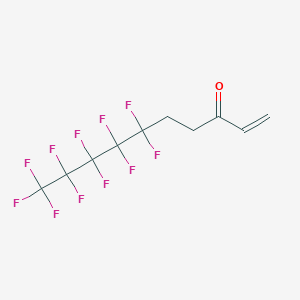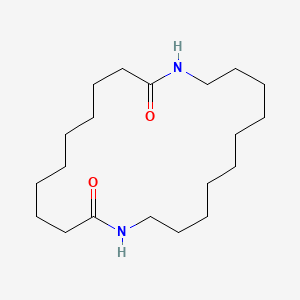
1,12-Diazacyclodocosane-2,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,12-Diazacyclodocosane-2,11-dione can be synthesized through several methods. One common approach involves the extraction of the compound from the Phyllanthus niruri Linn plant . The plant is powdered and then extracted with ethanol, followed by distillation in vacuo . The structure of the compound is determined using spectroscopy methods and X-ray crystallography .
Chemical Reactions Analysis
1,12-Diazacyclodocosane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,12-Diazacyclodocosane-2,11-dione has several scientific research applications:
Chemistry: It is used in the study of cyclic diamides and their properties.
Biology: The compound’s bioactivity makes it a subject of interest in biological research.
Medicine: Potential medicinal applications are being explored due to its bioactive properties.
Industry: The compound’s unique structure and properties make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 1,12-Diazacyclodocosane-2,11-dione involves its interaction with specific molecular targets and pathways. The compound’s peptide groups play a significant role in its bioactivity, influencing intermolecular contacts and hydrogen-bond interactions
Comparison with Similar Compounds
1,12-Diazacyclodocosane-2,11-dione can be compared with other similar cyclic diamides, such as:
1,6-Diazacyclododecane-2,5-dione: Another cyclic diamide with a smaller ring structure.
1,10-Diazacyclooctadecane-2,9-dione: A compound with a similar structure but different ring size.
Properties
CAS No. |
143423-02-3 |
|---|---|
Molecular Formula |
C20H38N2O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1,12-diazacyclodocosane-2,11-dione |
InChI |
InChI=1S/C20H38N2O2/c23-19-15-11-7-3-4-8-12-16-20(24)22-18-14-10-6-2-1-5-9-13-17-21-19/h1-18H2,(H,21,23)(H,22,24) |
InChI Key |
SZGFECQCECPUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCNC(=O)CCCCCCCCC(=O)NCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


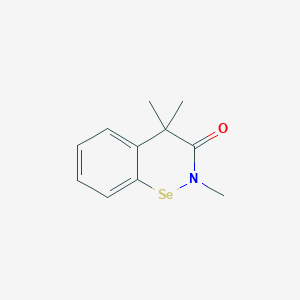
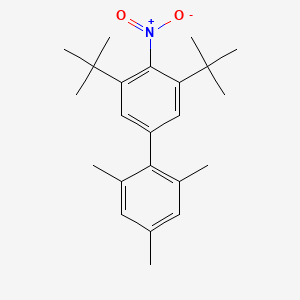

![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
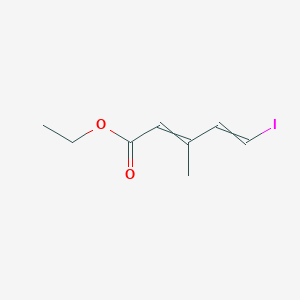

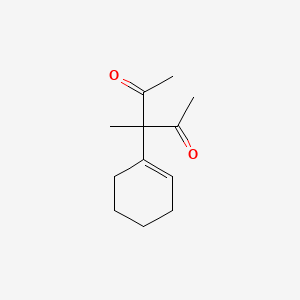
![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
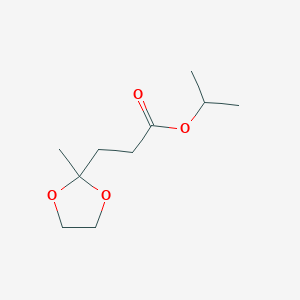
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)
